2,5-dichloro-3-nitropyridin-4-amine vs 2,6-dichloro isomer structure
An In-Depth Technical Guide to the Structural & Functional Differentiation of 2,5-Dichloro-3-nitropyridin-4-amine vs. 2,6-Dichloro Isomer Executive Summary In the high-stakes arena of heterocyclic drug discovery—specific...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Structural & Functional Differentiation of 2,5-Dichloro-3-nitropyridin-4-amine vs. 2,6-Dichloro Isomer
Executive Summary
In the high-stakes arena of heterocyclic drug discovery—specifically for kinase inhibitors and antiviral agents—the regiochemistry of pyridine intermediates is a frequent point of failure. The structural distinction between 2,5-dichloro-3-nitropyridin-4-amine (the "2,5-isomer") and its more common regioisomer, 2,6-dichloro-3-nitropyridin-4-amine (the "2,6-isomer"), is not merely academic; it dictates the vector of subsequent Nucleophilic Aromatic Substitution (SNAr) reactions.[1]
Misidentification of these isomers leads to "dead-end" scaffolds where the final pharmacophore is sterically misaligned within the ATP-binding pocket.[1] This guide provides a self-validating analytical framework to distinguish these isomers and details the mechanistic causality governing their synthesis and reactivity.[1]
Part 1: Structural Analysis & Theoretical Basis
The core difference lies in the symmetry of the substitution pattern and the electronic environment of the remaining aromatic proton.
The Structures
Both molecules share a pyridine core, a 4-amino group (strong electron donor), and a 3-nitro group (strong electron withdrawer).[1][2] The variation is the placement of the second chlorine atom.[3]
2,6-Dichloro Isomer (Target A): Chlorines at C2 and C6.[1][4] The single proton is at C5 .[4]
2,5-Dichloro Isomer (Target B): Chlorines at C2 and C5.[1][4] The single proton is at C6 .[4]
Figure 1: Structural comparison highlighting the critical proton environment.
Part 2: Analytical Differentiation (The Self-Validating System)
Reliance on LCMS alone is insufficient as both isomers have identical molecular weights (MW 208.[4]00) and similar fragmentation patterns.[4] 1H NMR is the gold standard for definitive assignment.
The "Alpha-Proton" Rule (1H NMR)
The chemical shift of the single aromatic proton is the most reliable indicator.
While both molecules are technically asymmetric due to the NO2/NH2 difference, the 2,6-isomer has a pseudo-symmetry axis that simplifies its spectrum compared to the 2,5-isomer .
2,6-Isomer: C2 and C6 are both chlorinated, but C2 is ortho to NO2 while C6 is meta.[1] This breaks symmetry, but chemical shifts will be distinct.[4]
Key Diagnostic: The C6 carbon in the 2,5-isomer (bearing H) will appear significantly upfield (~148-152 ppm) compared to the C6 carbon in the 2,6-isomer (bearing Cl, ~150-160 ppm), but the C-H coupling in HSQC is the definitive confirmation.
Part 3: Synthetic Pathways & Regiocontrol
Understanding how these isomers are formed allows you to predict impurities or design specific routes.[1][4]
Route A: The Standard Path (Yields 2,6-Isomer)
The most robust synthesis involves the nitration of 4-amino-2,6-dichloropyridine .[1]
Mechanism: The amino group at C4 is the strongest directing group (ortho/para director).[4]
Regioselectivity: Positions 2 and 6 are blocked by Chlorine.[1][4][5] Positions 3 and 5 are equivalent.[1][4] Nitration occurs at C3.[1][4]
Outcome: High regioselectivity for 2,6-dichloro-3-nitropyridin-4-amine .[1][4]
Route B: The "Leakage" Path (Yields 2,5-Isomer)
The 2,5-isomer typically arises from:
Chlorination of 3-nitro-4-aminopyridine: If you start with the nitro-amine and attempt to chlorinate, the amino group directs ortho (to C5) and para (blocked).[1] However, the nitro group deactivates the ring. Harsh chlorination conditions can lead to mixtures of 2,5- and 2,6- substitution.[1]
Nitration of 2,5-dichloro-4-aminopyridine: If the starting material contains 2,5-dichloro impurity, the nitration will yield the 2,5-isomer.[1]
Figure 2: Synthetic origin of the isomers.[1] Route A (Left) is the industry standard for the 2,6-isomer.
Part 4: Experimental Protocols
Synthesis of 2,6-Dichloro-3-nitropyridin-4-amine
Standardized protocol adapted from pyridine nitration methodologies.[1]
Dissolution: Charge 4-amino-2,6-dichloropyridine into a reactor. Add conc. H2SO4 dropwise at 0–5°C. Note: Exothermic.[1][4] Maintain T < 10°C to prevent decomposition.
Nitration: Add fuming HNO3 dropwise over 30 minutes, maintaining 0–5°C.
Reaction: Allow to warm to 20°C and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).[4]
Quench: Pour the reaction mixture slowly onto crushed ice (10 vol).
Isolation: The product precipitates as a yellow solid.[4] Filter and wash with cold water until pH is neutral.[4]
Purification: Recrystallize from Ethanol/Water if necessary.
Consequence: Both isomers react at C2, but the final product retains a chlorine at either C6 or C5.[4] This drastically alters the vector of the substituent in the binding pocket.
Part 5: References
Synthesis of 4-amino-2,6-dichloropyridine derivatives:
Title: Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.[1][4]
chemical structure and reactivity of 2,5-dichloro-3-nitropyridin-4-amine
An In-Depth Technical Guide to the Chemical Structure and Reactivity of 2,5-Dichloro-3-nitropyridin-4-amine Introduction Substituted pyridines are foundational scaffolds in modern medicinal chemistry, appearing as core s...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Chemical Structure and Reactivity of 2,5-Dichloro-3-nitropyridin-4-amine
Introduction
Substituted pyridines are foundational scaffolds in modern medicinal chemistry, appearing as core structural motifs in a vast array of pharmaceuticals.[1] Among these, nitropyridine derivatives serve as exceptionally versatile precursors for constructing complex heterocyclic systems with significant biological activities.[2][3] 2,5-Dichloro-3-nitropyridin-4-amine is a highly functionalized pyridine derivative whose unique arrangement of electron-withdrawing and electron-donating groups imparts a distinct and predictable reactivity profile. The presence of two chlorine atoms, a potent nitro group, and an amino group makes it a valuable, albeit specialized, building block for organic synthesis and drug discovery programs.[4]
This technical guide provides a comprehensive analysis of the chemical structure, physicochemical properties, and reactivity of 2,5-dichloro-3-nitropyridin-4-amine. As senior application scientists, our focus is not merely on cataloging data but on elucidating the causal relationships that govern its chemical behavior. We will delve into the mechanistic principles that dictate its reaction pathways, with a particular emphasis on the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this and related scaffolds for the synthesis of novel molecular entities.
Molecular Structure and Physicochemical Properties
The chemical identity and physical characteristics of a molecule are paramount to understanding its behavior in a reaction. The arrangement of substituents on the pyridine ring of 2,5-dichloro-3-nitropyridin-4-amine creates a highly polarized and reactive system.
Chemical Structure
The structure consists of a pyridine ring substituted with chlorine atoms at positions 2 and 5, a nitro group at position 3, and an amine group at position 4. This specific substitution pattern is crucial for its reactivity, which will be discussed in Section 3.
Note: The above DOT script is a conceptual representation. A proper 2D chemical structure diagram is provided below for clarity.
Caption: 2D Structure of 2,5-dichloro-3-nitropyridin-4-amine.
Physicochemical Data
While specific experimental data for the 2,5-dichloro isomer is sparse in the literature, properties can be reliably predicted or inferred from closely related isomers, such as 2,6-dichloro-3-nitropyridin-4-amine (CAS: 2897-43-0).[5][6]
The key step is the introduction of a nitro group at the C-3 position. This is achieved using a potent nitrating agent, such as a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Caption: Proposed synthetic workflow for 2,5-dichloro-3-nitropyridin-4-amine.
Expert Insight: The choice of concentrated sulfuric acid is critical. It not only generates the nitronium ion but also protonates the pyridine ring nitrogen. This protonation deactivates the ring towards electrophilic attack, necessitating controlled and often forcing conditions. However, the amino group at C-4 is a strong activating group and will direct the electrophilic nitronium ion to its ortho position (C-3), leading to the desired product.
Safety and Handling
No specific safety data for 2,5-dichloro-3-nitropyridin-4-amine is available. However, based on the GHS hazard classifications for the structurally similar 2,6-dichloro-3-nitropyridin-4-amine, significant caution is warranted.[5]
Hazard Statements: Likely harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).[5]
Precautions:
Handle only in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.
Avoid inhalation of dust and contact with skin and eyes.
Keep away from heat, sparks, and open flames.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2,5-dichloro-3-nitropyridin-4-amine is dominated by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring, which is inherently electron-deficient, is further activated towards nucleophilic attack by the potent electron-withdrawing effects of the nitro group and the chlorine substituents.[9][10]
The SNAr Mechanism: Addition-Elimination
The SNAr reaction is a two-step process. First, a nucleophile attacks an electron-deficient carbon atom on the aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[11] In the second, typically faster step, the leaving group (in this case, a chloride ion) is expelled, restoring the aromaticity of the ring.[12]
Caption: Generalized two-step mechanism for SNAr reactions.
The rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex. Therefore, the reaction is accelerated by factors that stabilize this negatively charged intermediate.[11]
Regioselectivity: A Tale of Two Chlorines
A critical question for this molecule is which of the two chlorine atoms is more susceptible to substitution. The answer lies in the ability of the electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex via resonance.
Attack at C-2: The chlorine at the C-2 position is ortho to the nitro group at C-3 and ortho to the ring nitrogen. When a nucleophile attacks C-2, the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the highly electronegative oxygen atoms of the adjacent nitro group.[13][14] This provides powerful resonance stabilization, significantly lowering the activation energy for this pathway.[9]
Attack at C-5: The chlorine at the C-5 position is meta to the nitro group. If a nucleophile attacks C-5, the negative charge of the intermediate cannot be directly delocalized onto the nitro group through resonance. While some stabilization is provided by the inductive effect of the nitro group and the ring nitrogen, it is substantially weaker than the resonance stabilization afforded by attack at C-2.[11]
Caption: Logical relationship of regioselectivity in SNAr reactions.
Representative Transformations
The high reactivity and selectivity of the C-2 chlorine make this compound an excellent substrate for introducing a wide range of functionalities.
Amination: Reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or potassium carbonate, will selectively displace the C-2 chlorine. This is a common strategy for building molecules with potential biological activity.[2][15]
Alkoxylation: Reaction with sodium or potassium alkoxides (e.g., NaOMe, NaOEt) will yield the corresponding 2-alkoxy derivative. These reactions often proceed readily at room temperature or with gentle heating.[16]
Reduction of the Nitro Group: Following substitution at the C-2 position, the nitro group at C-3 can be reduced to an amine using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite (Na₂S₂O₄).[2] This transformation opens up a plethora of synthetic possibilities, including the formation of fused heterocyclic systems like imidazo[4,5-b]pyridines, which are of great interest in medicinal chemistry.[2]
Applications in Drug Discovery
The true value of a building block like 2,5-dichloro-3-nitropyridin-4-amine lies in its ability to facilitate the rapid and controlled synthesis of diverse molecular libraries. Its predictable, regioselective reactivity allows for a two-stage diversification strategy:
First Diversification: A variety of nucleophiles can be introduced at the C-2 position.
Second Diversification: The remaining C-5 chlorine can be substituted under more forcing conditions or via palladium-catalyzed cross-coupling reactions. Additionally, the nitro group can be reduced and derivatized.
This step-wise functionalization is a powerful tool for structure-activity relationship (SAR) studies. Similar dichloronitropyridine scaffolds have been instrumental in the synthesis of inhibitors for various biological targets, including Janus kinase 2 (JAK2) and phosphodiesterase 4 (PDE4), which are relevant for treating autoimmune diseases and inflammation.[2][3]
Experimental Protocol: Selective Amination at C-2
This protocol describes a representative procedure for the regioselective substitution of the C-2 chlorine with a primary amine, cyclopentylamine. It is adapted from established methods for similar substrates and serves as a self-validating system where reaction progress can be easily monitored.[9][15]
Objective: To synthesize 5-chloro-N-cyclopentyl-3-nitropyridin-2,4-diamine.
Materials:
2,5-Dichloro-3-nitropyridin-4-amine (1.0 equiv)
Cyclopentylamine (1.05 equiv)
Triethylamine (TEA) (2.0 equiv)
Anhydrous Acetonitrile (CH₃CN)
Ethyl acetate (EtOAc)
Deionized Water
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichloro-3-nitropyridin-4-amine (1.0 equiv) in anhydrous acetonitrile (approx. 0.5 M concentration).
Nucleophile Preparation: In a separate vial, prepare a solution of cyclopentylamine (1.05 equiv) and triethylamine (2.0 equiv) in a small amount of anhydrous acetonitrile.
Causality Insight: Triethylamine is a non-nucleophilic base used to scavenge the HCl that is generated during the reaction. This prevents the protonation and deactivation of the amine nucleophile.[17]
Addition: Slowly add the amine/TEA solution to the stirred solution of the pyridine substrate at room temperature using a dropping funnel. A color change (often to a deep yellow or orange) is typically observed.
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible. This typically occurs within 30-60 minutes.
Work-up:
a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
b. Partition the resulting residue between ethyl acetate and deionized water. The product will move into the organic layer.
c. Separate the layers and wash the organic layer sequentially with deionized water and then brine.
Causality Insight: The water wash removes the triethylammonium hydrochloride salt and any other water-soluble impurities. The brine wash helps to remove residual water from the organic layer.
Purification:
a. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
b. The crude product can be purified by silica gel column chromatography or recrystallization to afford the pure 5-chloro-N-cyclopentyl-3-nitropyridin-2,4-diamine.
References
ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | Request PDF. Available from: [Link]
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]
Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available from: [Link]
PubChem. 2-Chloro-3-nitropyridin-4-amine | C5H4ClN3O2 | CID 10965014. Available from: [Link]
PubChem. 2,6-Dichloro-3-nitropyridin-4-amine | C5H3Cl2N3O2 | CID 282740. Available from: [Link]
ResearchGate. Reactions of 4‐amino‐2‐chloro‐3,5‐dinitropyridine 5 with nucleophiles.. Available from: [Link]
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
NCRD'S. NUCLEOPHILIC AROMATIC SUBSTITUTION. Available from: [Link]
YouTube. nucleophilic aromatic substitutions. Available from: [Link]
Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.
Pharmaffiliates. CAS No : 2897-43-0 | Product Name : 4-Amino-2,6-dichloro-3-nitropyridine. Available from: [Link]
University Website. Reactions of Amines. Available from: [Link]
ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Available from: [Link]
ResearchGate. (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available from: [Link]
The Strategic Utility of 2-Amino-4,5-dichloro-3-nitropyridine in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Nomenclature The landscape of chemical synthesis is often intricate, with subtle variations in nomenclature delineating vastly diff...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nomenclature
The landscape of chemical synthesis is often intricate, with subtle variations in nomenclature delineating vastly different molecular pathways. This guide centers on a pivotal building block in contemporary medicinal chemistry. While the initial topic of interest was "4-amino-2,5-dichloro-3-nitropyridine," a comprehensive review of the scientific literature reveals that its constitutional isomer, 2-amino-4,5-dichloro-3-nitropyridine (CAS No. 662116-67-8)[1] , is the more prominently utilized and synthetically accessible scaffold for the development of targeted therapeutics. This guide will, therefore, focus on the synthesis, reactivity, and strategic applications of this key isomer, providing a robust and evidence-based resource for researchers in the field.
Introduction: The Architectural Significance of a Polysubstituted Pyridine
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[2] The strategic functionalization of this heterocycle with a specific array of substituents can imbue it with the precise electronic and steric properties required for high-affinity interactions with biological targets. 2-Amino-4,5-dichloro-3-nitropyridine has emerged as a particularly valuable building block due to its pre-configured arrangement of reactive sites and modulating groups.
The presence of two chlorine atoms, an amino group, and a nitro group on the pyridine core creates a unique electronic landscape. The potent electron-withdrawing nature of the nitro group, combined with the inductive effects of the chlorine atoms, renders the pyridine ring highly electron-deficient. This electronic profile is the cornerstone of its utility, activating the chloro-substituents for facile nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the assembly of complex drug candidates. This guide provides a comprehensive overview of the synthesis of this building block, an in-depth analysis of its reactivity, and a detailed exploration of its application in the discovery of next-generation therapeutics, with a particular focus on the synthesis of Aurora kinase inhibitors.
Synthesis of the Core Building Block: A Stepwise Approach
The synthesis of 2-amino-4,5-dichloro-3-nitropyridine is a multi-step process that begins with a more readily available precursor, 2-amino-4-chloropyridine. The synthetic strategy involves the sequential introduction of the nitro and the second chloro substituent.
Step 1: Nitration of 2-Amino-4-chloropyridine
The initial step is the regioselective nitration of 2-amino-4-chloropyridine to yield 2-amino-4-chloro-3-nitropyridine. The amino group at the 2-position is a powerful ortho-, para-director for electrophilic aromatic substitution. However, under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, and the amino group exists as its ammonium salt, which is deactivating and meta-directing. The interplay of these electronic factors directs the incoming nitro group to the 3-position.
Experimental Protocol: Synthesis of 2-Amino-4-chloro-3-nitropyridine [3]
Reaction Setup: In a flask equipped with a mechanical stirrer and a dropping funnel, cool fuming nitric acid (50 mL) in an ice bath.
Addition of Starting Material: Slowly add 4-chloro-2-aminopyridine (6.4 g, 50 mmol) portion-wise to the cooled fuming nitric acid, maintaining the temperature below 10 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 1-2 hours.
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.
Isolation and Purification: Collect the resulting precipitate by filtration. Purify the crude product by flash column chromatography on silica gel, eluting with a dichloromethane/methanol gradient (e.g., 100:1 v/v), to afford 2-amino-4-chloro-3-nitropyridine as a solid. A typical yield for this reaction is approximately 85%.[3]
Step 2: Chlorination of 2-Amino-4-chloro-3-nitropyridine
The final step in the synthesis of the building block is the introduction of the second chlorine atom at the 5-position. This is achieved through an electrophilic halogenation reaction.
Experimental Protocol: Synthesis of 2-Amino-4,5-dichloro-3-nitropyridine
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-chloro-3-nitropyridine (11.5 mmol) in a suitable solvent such as acetonitrile (125 mL).
Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) (1.1-1.2 equivalents) to the solution.
Reaction Progression: Heat the reaction mixture to 80 °C and maintain for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Isolation and Purification: The residue can be purified by recrystallization or column chromatography to yield 2-amino-4,5-dichloro-3-nitropyridine.
Caption: Synthetic pathway to 2-amino-4,5-dichloro-3-nitropyridine.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of a building block is essential for its effective use in synthesis and for the characterization of its downstream products.
Table 1: Physicochemical Properties of 2-Amino-4,5-dichloro-3-nitropyridine and Related Compounds
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be simple, showing a singlet for the remaining aromatic proton on the pyridine ring and a broad singlet for the two protons of the amino group. For the bromo-chloro analog, these signals appear at δ 8.42 (s, 1H) and δ 7.37 (br s, 2H), respectively.[2] A similar pattern is anticipated for the dichloro- derivative.
¹³C NMR: The carbon spectrum will show five distinct signals for the pyridine ring carbons, with chemical shifts influenced by the various substituents.
Mass Spectrometry (ESI): Electrospray ionization mass spectrometry is expected to show a prominent protonated molecular ion peak [M+H]⁺. For 2-amino-5-bromo-4-chloro-3-nitropyridine, this is observed at m/z 251.8.[2] For the dichloro analog, the [M+H]⁺ peak would be expected around m/z 208, with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the amino group (typically in the 3300-3500 cm⁻¹ region), aromatic C-H stretching, and strong absorptions corresponding to the N-O stretching of the nitro group (around 1550 and 1350 cm⁻¹).
Reactivity and Mechanistic Rationale: The Regioselectivity of Nucleophilic Aromatic Substitution
The synthetic utility of 2-amino-4,5-dichloro-3-nitropyridine is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). A key feature of its reactivity is the pronounced regioselectivity for the displacement of the chlorine atom at the C4 position over the one at C5. This selectivity is a direct consequence of the electronic architecture of the molecule.
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the determining factor for the reaction rate and regioselectivity.
Attack at C4: When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the ortho-nitro group through resonance. This provides significant stabilization to the intermediate, lowering the activation energy for this pathway.
Attack at C5: Conversely, attack at the C5 position places the negative charge in a position where it cannot be directly delocalized onto the nitro group through resonance. The resulting intermediate is therefore less stable, and this pathway is kinetically disfavored.
This predictable regioselectivity allows for the sequential and controlled introduction of different substituents onto the pyridine scaffold, a highly desirable feature in the construction of complex molecules for drug discovery.
Caption: Rationale for the C4 regioselectivity in SNAr reactions.
Application in Drug Discovery: Synthesis of Aurora Kinase A Inhibitors
A prominent application of 2-amino-4,5-dichloro-3-nitropyridine is in the synthesis of imidazo[4,5-b]pyridine-based inhibitors of Aurora kinase A.[5][6] Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, and their dysregulation is implicated in the pathogenesis of various cancers.
The synthesis of these inhibitors typically involves a three-step sequence starting from the building block:
Nucleophilic Aromatic Substitution (SNAr): The C4-chloro group is displaced by a primary or secondary amine, often a substituted piperazine or pyrrolidine, to introduce a key side chain that will occupy a specific pocket in the kinase active site.
Reduction of the Nitro Group: The nitro group at the 3-position is reduced to an amino group, typically using a reducing agent like sodium dithionite (Na₂S₂O₄). This sets the stage for the subsequent cyclization step.
Cyclization to form the Imidazo[4,5-b]pyridine Core: The resulting 2,3-diaminopyridine intermediate is condensed with an aldehyde to form the fused imidazole ring, completing the core scaffold of the kinase inhibitor.
Table 2: Examples of SNAr Reactions on 2-Amino-4,5-dichloro-3-nitropyridine
Caption: General workflow for the synthesis of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors.
Safety and Handling
As with all halogenated and nitrated aromatic compounds, 2-amino-4,5-dichloro-3-nitropyridine and its precursors should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For specific handling and disposal procedures, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Amino-4,5-dichloro-3-nitropyridine is a highly versatile and strategically important building block in modern drug discovery. Its pre-functionalized and electronically activated pyridine core allows for the efficient and regioselective synthesis of complex heterocyclic scaffolds, most notably the imidazo[4,5-b]pyridine core found in a new generation of Aurora kinase inhibitors. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, empowers medicinal chemists to leverage this powerful tool in the rational design and development of novel therapeutics.
References
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GHS Classification for 2-Amino-4-nitropyridine. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A., & Hassan, G. M. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. J. Chem. Soc., Perkin Trans. 2, (11), 2415-2422. doi:10.1039/A701902E. Available from: [Link]
Kafle, A. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Retrieved February 25, 2026, from [Link]
Kollár, L., & Bényei, A. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. Retrieved February 25, 2026, from [Link]
Li, G., et al. (2018, April 26). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Retrieved February 25, 2026, from [Link]
Shinde, S. S., et al. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Retrieved February 25, 2026, from [Link]
Synthesis of 2-chloro-3-cyano-4-methylamino-5-nitropyridine. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
Howard, S., et al. (2013, November 6). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. Retrieved February 25, 2026, from [Link]
Howard, S., et al. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Retrieved February 25, 2026, from [Link]
A Technical Guide to the Synthesis of Imidazo[4,5-c]pyridines via Nitropyridine Intermediates
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold The imidazo[4,5-c]pyridine ring system, a structural isomer of purine, represents a "privileged scaffold" in medicinal chemistry and drug development....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine ring system, a structural isomer of purine, represents a "privileged scaffold" in medicinal chemistry and drug development. Its resemblance to the fundamental building blocks of DNA and RNA allows molecules incorporating this core to interact with a wide array of biological targets, often with high specificity and potency.[1][2] Consequently, this heterocycle is a cornerstone in the design of novel therapeutics, including kinase inhibitors for oncology, antimitotic agents, and treatments for autoimmune disorders.[3][4][5]
The synthetic pathway to this valuable core is multifaceted, but one of the most robust and versatile strategies proceeds through the use of nitropyridine intermediates. This approach offers a reliable method for introducing the necessary nitrogen functionalities onto the pyridine ring, setting the stage for the crucial cyclization step that forms the fused imidazole ring.
This in-depth guide provides researchers, scientists, and drug development professionals with a technical overview of this synthetic strategy. We will dissect the critical stages of the process, from the synthesis of key nitropyridine building blocks to their reduction and subsequent cyclization. The focus will be on the causality behind experimental choices, providing field-proven insights to ensure reproducible and efficient synthesis.
The Core Synthetic Pathway: A Three-Stage Overview
The synthesis of the imidazo[4,5-c]pyridine core from nitropyridine precursors is fundamentally a three-stage process. Each stage presents unique challenges and requires careful consideration of reagents and reaction conditions to maximize yield and purity.
Stage 1: Formation of the Key Nitropyridine Intermediate. The process begins with the synthesis of a suitably substituted nitropyridine, typically a 4-substituted-3-nitropyridine. The nitro group is strategically placed to direct the subsequent introduction of an amino group, leading to the required ortho-diamine arrangement.
Stage 2: Reduction of the Nitro Group. The nitro group is reduced to an amine, yielding the critical 3,4-diaminopyridine intermediate. The choice of reduction methodology is paramount to ensure chemoselectivity, especially in the presence of other sensitive functional groups.
Stage 3: Imidazole Ring Annulation. The final step involves the cyclization of the 3,4-diaminopyridine with a one-carbon synthon, such as a carboxylic acid, orthoester, or aldehyde, to construct the fused imidazole ring.
Caption: High-level overview of the synthetic workflow.
Part I: Crafting the Nitropyridine Intermediate
The successful synthesis of the target imidazo[4,5-c]pyridine hinges on the efficient preparation of a 4-substituted-3-nitropyridine intermediate. The choice of starting material and synthetic route dictates the overall efficiency and scalability of the process. The most common and critical intermediate is 4-amino-3-nitropyridine.
Two primary strategies are employed for its synthesis:
Direct Nitration of an Activated Pyridine: This involves the electrophilic nitration of a precursor like 4-aminopyridine.
Nucleophilic Aromatic Substitution (SNAr): This approach starts with a pyridine ring bearing a leaving group at the 4-position (e.g., chloro, ethoxy) and a nitro group at the 3-position, followed by substitution with an amine source.[6][7]
Comparative Analysis of Synthetic Protocols for 4-Amino-3-nitropyridine
Protocol 2: Amination of 4-Ethoxy-3-nitropyridine[7]
Starting Material
4-Aminopyridine
4-Ethoxy-3-nitropyridine
Key Reagents
Fuming Nitric Acid, Sulfuric Acid
Ammonium Acetate, Triethylamine
Reaction Temperature
0-10°C, then 90°C
120°C
Reported Yield
~70%
~75%
Causality & Insights
Highly corrosive and hazardous reagents require stringent safety protocols. The multi-step temperature control can introduce variability.
Milder conditions and simpler temperature control. The primary challenge is the availability and cost of the starting material.
Experimental Protocol 1: Synthesis of 4-Amino-3-nitropyridine via Nitration
This protocol describes the synthesis from the readily available 4-aminopyridine.[3][7]
Materials:
4-Aminopyridine (pyridin-4-amine)
Concentrated Sulfuric Acid (H₂SO₄)
Fuming Nitric Acid (HNO₃)
Ammonia solution (NH₄OH)
Ice
Procedure:
Under ice-bath conditions (0-5°C), dissolve 4-aminopyridine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL) in a round-bottom flask with vigorous stirring.
Maintain the reaction temperature between 0-10°C and slowly add fuming nitric acid (2.5 mL) dropwise.
After the addition is complete, continue stirring the reaction mixture at 0-10°C for 5 hours.
Remove the ice bath, allow the mixture to warm to room temperature, and then heat in an oil bath at 90°C for 3 hours.
Cool the reaction mixture to room temperature and let it stir overnight.
Carefully pour the reaction mixture into crushed ice (~100 g) with stirring.
Slowly neutralize the solution by adding ammonia solution until the pH reaches 7.
The resulting yellow precipitate is collected by filtration, washed with cold water, and dried under reduced pressure to afford 4-amino-3-nitropyridine.[7]
Part II: The Gateway Reduction of the Nitro Group
The conversion of the 4-amino-3-nitropyridine intermediate to 3,4-diaminopyridine is the gateway to the final cyclization. The choice of reducing agent is critical and depends heavily on the presence of other functional groups within the molecule.
Caption: Common pathways for nitro group reduction.
Field-Proven Insights on Reduction Methodologies:
Catalytic Hydrogenation (e.g., H₂/Pd/C): This is often the method of choice for its high efficiency, clean reaction profile, and simple workup (the catalyst is filtered off).[8][9] However, its high reactivity can be a drawback. It readily reduces other functional groups such as alkenes, alkynes, and can cause dehalogenation of aryl halides, limiting its chemoselectivity.[10][11]
Béchamp Reduction (Fe/acid): This classical method, using iron powder in the presence of an acid like HCl or acetic acid, is a robust and highly valuable alternative.[12][13] Its primary advantage is its excellent chemoselectivity. It typically does not reduce other functional groups that are sensitive to catalytic hydrogenation, making it ideal for complex, multi-functionalized substrates.[14] The main drawback is the often challenging workup required to remove the resulting iron oxides.[15]
Tin(II) Chloride (SnCl₂): Another common method, particularly in laboratory-scale synthesis, involves the use of stannous chloride. It is effective for the reductive cyclization of a nitro-amine to form an imidazole ring in one pot.[16]
Experimental Protocol 2: Béchamp Reduction of 4-Amino-3-nitropyridine
This protocol is chosen for its broad functional group tolerance.
Materials:
4-Amino-3-nitropyridine
Iron powder (<100 mesh)
Ethanol
Concentrated Hydrochloric Acid (HCl)
Sodium Carbonate (Na₂CO₃)
Ethyl Acetate
Procedure:
To a stirred suspension of 4-amino-3-nitropyridine (5.0 g, 35.9 mmol) and iron powder (12.0 g, 215 mmol) in a mixture of ethanol (50 mL) and water (10 mL), heat the mixture to reflux.
Add concentrated HCl (1.0 mL) dropwise to the refluxing mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
After the addition is complete, continue refluxing for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.
Concentrate the filtrate under reduced pressure.
Redissolve the residue in water and basify to pH 8-9 with a saturated solution of sodium carbonate.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield 3,4-diaminopyridine.
Part III: Annulation to the Imidazo[4,5-c]pyridine Core
The final stage is the construction of the imidazole ring. This is typically achieved by condensing the 3,4-diaminopyridine intermediate with a reagent that can provide the final carbon atom of the five-membered ring.
The most common method is the Phillips condensation , which involves heating the diamine with a carboxylic acid (or its derivative) at elevated temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).[1][16]
Common Cyclization Reagents:
Formic Acid: Yields the unsubstituted imidazo[4,5-c]pyridine.[16]
Orthoesters (e.g., Triethyl Orthoformate): A milder alternative to formic acid for generating the unsubstituted core.[1]
Substituted Carboxylic Acids: Used to install a substituent at the 2-position of the final ring system.
Aldehydes: React with the diamine, followed by an oxidative cyclization step, to yield 2-substituted products.[4][17]
Experimental Protocol 3: Cyclization with Formic Acid
This protocol describes the synthesis of the parent 3H-imidazo[4,5-c]pyridine.
Materials:
3,4-Diaminopyridine
Formic Acid (98-100%)
Ammonia solution (NH₄OH)
Procedure:
Place 3,4-diaminopyridine (2.0 g, 18.3 mmol) in a round-bottom flask.
Add formic acid (20 mL) and equip the flask with a reflux condenser.
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
Basify the solution to pH 8-9 with concentrated ammonia solution while cooling in an ice bath.
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 3H-imidazo[4,5-c]pyridine.
Conclusion
The synthesis of imidazo[4,5-c]pyridines via nitropyridine intermediates is a time-tested, reliable, and highly adaptable strategy. By carefully selecting the starting materials for the initial nitropyridine synthesis and choosing the appropriate reduction method based on the substrate's functional group tolerance, researchers can efficiently access the crucial 3,4-diaminopyridine gateway intermediate. The final cyclization step offers a straightforward method to construct the desired heterocyclic core, with ample opportunities to introduce diversity at the 2-position. This foundational understanding enables drug development professionals to confidently employ this pathway in the creation of novel and potent therapeutic agents.
References
Benchchem. A Comparative Guide to the Synthesis of 3-Amino-4-nitropyridine: Assessing Protocol Reproducibility.
Benchchem. 3-Amino-4-nitropyridine: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds.
Sroka, W., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(8), 1045-1050. [Link]
Danets, A.S., et al. (1987). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Chemistry of Heterocyclic Compounds, 23, 1238-1240. [Link]
Sroka, W., et al. (2017).
Danets, A.S., et al. (1987). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. ResearchGate. [Link]
Pharmapproach. Bechamp Reduction.
Perin, N., et al. (2020).
Efremenko, A. F., et al. (1989). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Chemistry of Heterocyclic Compounds. [Link]
Jag-Mohan, K. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]
Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32, 2099–2117. [Link]
Sircar, J. C., et al. (1986). Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. Journal of Medicinal Chemistry, 29(10), 1804-1811. [Link]
Google Patents. Synthetic method of 3, 4-diaminopyridine.
Mezo, G., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 461-465. [Link]
Various Authors. A review on the biological activity of imidazo (4,5-b)
Cvitkovic, M., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34. [Link]
Sharma, U., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1788-1851. [Link]
Kumar, A., et al. (2021). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry, 45(39), 18425-18441. [Link]
Matiychuk, V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(9), 3894. [Link]
Cvitkovic, M., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5- b]pyridines. PubMed. [Link]
Gaponova, I. I., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57, 503–522. [Link]
ResearchGate. Synthesis of functionalized imidazo[4,5-c]pyridine. [Link]
Sroka, W., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link]
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
ResearchGate. The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2- a ]pyrimidines. [Link]
Oreate AI. (2026). Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction.
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
ResearchGate. Tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridine moieties. [Link]
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
Li, F., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. [Link]
Benchchem. Application Notes: Palladium on Carbon (Pd/C)
Bakke, J. M. (2003). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 75(10), 1403-1415. [Link]
Organic Chemistry Portal. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]
Chem Help ASAP. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
Solubility Profiling of 2,5-Dichloro-3-nitropyridin-4-amine: A Physicochemical & Methodological Guide
Executive Summary This technical guide provides a comprehensive framework for the solubility profiling of 2,5-dichloro-3-nitropyridin-4-amine (CAS: 405230-91-3). As a highly functionalized heterocyclic intermediate, this...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive framework for the solubility profiling of 2,5-dichloro-3-nitropyridin-4-amine (CAS: 405230-91-3). As a highly functionalized heterocyclic intermediate, this compound exhibits complex solubility behaviors governed by the interplay between its lipophilic halogen substituents and its polar, hydrogen-bonding amine/nitro core.[1]
Unlike common active pharmaceutical ingredients (APIs) with established pharmacopeial data, this intermediate requires a predictive and empirical approach to solvent selection.[1] This guide moves beyond static data tables, offering researchers a self-validating workflow to determine thermodynamic solubility, optimize reaction solvents, and design recrystallization protocols.[1]
Part 1: Physicochemical Characterization & Structural Analysis[1]
To predict solubility, one must first understand the molecular architecture.[1] The solubility of 2,5-dichloro-3-nitropyridin-4-amine is dictated by three competing structural vectors:
Structural Vectors Influencing Solvation[1]
The Lipophilic Shield (Positions 2 & 5): The chlorine atoms at the 2 and 5 positions increase the molecule's lipophilicity (
), enhancing affinity for chlorinated solvents (DCM, Chloroform) and moderate polarity esters (Ethyl Acetate).[1]
The H-Bond Network (Positions 3 & 4): The ortho positioning of the nitro (
) and amine () groups creates a strong intramolecular hydrogen bond (6-membered pseudo-ring).
Effect: This "locks" the polar protons, reducing the energy penalty for dissolving in non-polar solvents compared to isomers where these groups are distant (e.g., para).[1] However, it also reduces water solubility significantly.[1]
The Pyridine Core: The nitrogen heterocycle provides a baseline dipole, ensuring solubility in polar aprotic solvents like DMSO.[1]
Relying on visual inspection is insufficient for high-stakes process development.[1] The following protocols ensure data integrity using quantitative validation.
Objective: Determine the absolute equilibrium solubility at a specific temperature.
Preparation: Weigh excess solid (~50 mg) of 2,5-dichloro-3-nitropyridin-4-amine into a 4 mL borosilicate glass vial.
Solvent Addition: Add 1.0 mL of the target solvent.[1]
Equilibration:
Seal vial and place in a thermomixer at 25°C (or target T).
Agitate at 750 RPM for 24 hours . (Note: 24h is critical to overcome metastable polymorphs).
Phase Separation: Centrifuge at 10,000 RPM for 5 minutes or filter through a 0.22 µm PTFE filter (pre-saturated).
Quantification: Dilute the supernatant (typically 100x in Acetonitrile) and analyze via HPLC-UV (254 nm).
Self-Validation Check: The solid residue must remain visible after 24h.[1] If fully dissolved, the solution is under-saturated; repeat with more solid.[1]
Objective: Rapidly determine the Metastable Zone Width (MSZW) for recrystallization.
Setup: Prepare a reactor with a turbidity probe.
Ramp: Heat a suspension of known concentration (e.g., 50 mg/mL in Ethanol) at 1°C/min.
Clear Point (
): Record temperature where transmission hits 100% (Solubility limit).
Cooling: Cool at 1°C/min until precipitation is detected (
).
Insight: The gap between
and is the MSZW, critical for controlling crystal size.[1]
Part 3: Visualization of Workflows
Solvent Selection Logic for Process Development
This diagram illustrates the decision matrix for selecting solvents based on the intended chemical application (Reaction vs. Purification).
Caption: Decision matrix for solvent selection. Blue path denotes synthetic reaction optimization; Red path denotes purification/crystallization strategy.
Recrystallization Workflow (The "Cooling + Anti-Solvent" Hybrid)
For this specific intermediate, a single-solvent recrystallization is often difficult due to the steep solubility curve needed.[1] A hybrid approach is recommended.
Caption: Optimized hybrid cooling/anti-solvent recrystallization protocol for chlorinated nitropyridines.
Part 4: Technical Nuances & Troubleshooting
The "Oiling Out" Phenomenon
Problem: Upon adding anti-solvent (e.g., water to a DMSO solution), the product separates as an oily droplet rather than a crystal.
Cause: 2,5-dichloro-3-nitropyridin-4-amine has a low melting point relative to the solvent boiling point, and high impurity levels can depress this further.
Solution:
Seed Crystals: Always add 1% w/w pure seed crystals at the cloud point.[1]
Switch Solvents: Avoid DMSO/Water.[1] Use Ethyl Acetate/Heptane .[1] The lower polarity difference reduces the shock that causes oiling.[1]
Stability in Solution
Caution: While stable in neutral organic solvents, this compound is susceptible to Nucleophilic Aromatic Substitution (
Avoid: Solvents containing trace amines or hydroxide if heating is required.[1]
Preferred: Neutral solvents (DCM, Toluene) or slightly acidic alcoholic solutions.[1]
Analytical Interference
When profiling solubility via HPLC, note that the nitro group provides strong UV absorbance.[1] Ensure your solvent blank does not absorb in the 250-260 nm range (avoid Acetone for UV quantitation; use Acetonitrile instead).[1]
References
Organic Syntheses. (1950).[1] 2,3-Diaminopyridine and related Nitro-precursors. Org. Synth. 30, 3. Retrieved from [Link] (Historical synthesis routes establishing solubility in acidic ethanol).[1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10965014, 2-Chloro-3-nitropyridin-4-amine. Retrieved from [Link] (Physicochemical property comparisons for structural analogues).
Google Patents. (2017).[1] Preparation method of 2,6-dichloro-3-nitropyridine (CN110218177B).[1] Retrieved from (Industrial solvent selection for similar chlorinated nitro-pyridines).[1]
In-Depth Technical Guide: Safety Profile and Handling of 2,5-Dichloro-3-nitropyridin-4-amine
Editor's Note: This document serves as a procedural and conceptual guide to establishing a robust safety protocol for 2,5-Dichloro-3-nitropyridin-4-amine. Following a comprehensive search, a publicly available, detailed...
Author: BenchChem Technical Support Team. Date: February 2026
Editor's Note: This document serves as a procedural and conceptual guide to establishing a robust safety protocol for 2,5-Dichloro-3-nitropyridin-4-amine. Following a comprehensive search, a publicly available, detailed Safety Data Sheet (SDS) for this specific compound (CAS 405230-91-3) could not be located. While suppliers indicate an SDS is available upon request[1], its contents are not in the public domain.
The following guide is therefore structured based on established principles for handling novel, data-poor, or hazardous chemical intermediates in a research and development setting. It is not a substitute for the compound-specific SDS, which must be obtained from the supplier and reviewed by all personnel before handling this chemical. The framework below is designed to be populated with the specific data from the official SDS once obtained. Extrapolating safety data from structural analogues is scientifically unsound and is not practiced here.
Section 1: Compound Identification and Preliminary Hazard Assessment
| Structure | (A 2D structure image would be inserted here) |
The Criticality of Compound-Specific Data
As a dichlorinated nitropyridine, this compound belongs to a class of chemicals known for potential reactivity and biological activity. The presence of nitro groups, aromatic amines, and halogen substituents suggests a high likelihood of a significant hazard profile. However, hazard determination must be evidence-based. Safety data from isomers such as 2,6-Dichloro-3-nitropyridin-4-amine (CAS 2897-43-0)[2] or related structures like 2,4-Dichloro-3-nitropyridine (CAS 5975-12-2)[3][4] cannot be used as a surrogate. Minor positional changes of functional groups can dramatically alter toxicological, physical, and reactivity properties.
Actionable Directive: Obtain the SDS
Before any procurement or experimental work commences, the primary investigator or laboratory manager must:
Contact the supplier (e.g., Autech Industry Co., Ltd.[1]) to request the complete, region-compliant Safety Data Sheet.
Perform a thorough risk assessment based exclusively on the data provided in the supplier's SDS.
Ensure all personnel involved read and confirm their understanding of the SDS and the laboratory-specific Standard Operating Procedures (SOPs) derived from it.
Section 2: Anticipated Toxicological Profile (To Be Verified with SDS)
This section is a template for analysis once the SDS is available. The researcher must consult Sections 2, 8, and 11 of the official SDS to populate this profile.
Routes of Exposure and Health Effects
Acute Toxicity: Based on data for analogous structures, there is a high probability of this compound being harmful or toxic if swallowed, in contact with skin, or if inhaled[2][5]. The SDS will provide specific GHS classifications (e.g., H302, H312, H332) and LD50/LC50 data if available.
Skin Corrosion/Irritation: Dichlorinated aromatic compounds frequently cause skin irritation[3][4][6]. Check the SDS for H315 (Causes skin irritation) and specific guidance on delayed effects or potential for chemical burns.
Eye Damage/Irritation: This is a critical concern. Analogues often cause serious eye irritation or damage (H319/H318)[4][5][6]. The required level of eye protection (safety glasses vs. goggles vs. face shield) will be dictated by this classification.
Sensitization: The potential for respiratory or skin sensitization (allergic reactions upon repeated exposure) must be determined from the SDS.
Chronic Effects (Mutagenicity, Carcinogenicity, Reproductive Toxicity): Section 11 of the SDS must be carefully reviewed for any data or lack thereof regarding long-term health effects. For novel compounds, this information is often unavailable, necessitating a conservative approach where the compound is handled as a potential carcinogen/mutagen.
Section 3: Proactive Risk Management and Safe Handling Protocols
A proactive approach to safety involves assuming a high level of hazard until proven otherwise. The following protocols are based on best practices for handling potent or data-poor compounds.
Engineering Controls: The First Line of Defense
The primary causality for requiring robust engineering controls is the likely volatility and potential respiratory toxicity of the compound.
Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) and any subsequent reactions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.
Designated Area: A specific area of the lab or a designated fume hood should be demarcated for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE is directly dictated by the hazards identified in the SDS.
Hand Protection: Standard nitrile gloves may not be sufficient. The SDS (Section 8) should be consulted for recommended glove material (e.g., nitrile, neoprene) and minimum thickness. If no specific data is provided, double-gloving is a prudent minimum standard.
Eye Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required. Given the high likelihood of severe eye irritation, chemical splash goggles are strongly recommended[7].
Skin and Body Protection: A flame-resistant lab coat is mandatory. For larger-scale operations (>10g), consider the use of disposable coveralls to prevent contamination of personal clothing.
Respiratory Protection: If the SDS indicates respiratory toxicity and there is a risk of dust generation that cannot be controlled by the fume hood (e.g., during spill cleanup), a NIOSH-approved respirator with appropriate particulate filters will be required[3].
Experimental Workflow: A Self-Validating System
The following workflow diagram illustrates a logical process for risk assessment and control when handling a compound like 2,5-Dichloro-3-nitropyridin-4-amine.
Caption: Risk Assessment and Control Workflow for Novel Compounds.
Section 4: Emergency Procedures (To Be Verified with SDS)
Consult Sections 4, 5, and 6 of the SDS for specific emergency guidance.
In Case of Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists[6].
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[6].
In Case of Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Do not perform mouth-to-mouth resuscitation. Seek immediate medical attention[6].
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Prevent dust formation. Carefully sweep or scoop up the material into a suitable, labeled container for disposal. Avoid runoff into drains.
Section 5: Storage and Disposal
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3]. The specific storage conditions will be listed in Section 7 of the SDS.
Disposal: All waste material must be treated as hazardous. Dispose of the compound and any contaminated materials through a licensed professional waste disposal service, in accordance with all federal, state, and local regulations. Do not dispose of it down the drain.
References
Capot Chemical Co., Ltd. (2012, December 20). MSDS of 2,4-Dichloro-3-nitropyridine. Retrieved from [Link]
PubChem. (n.d.). 2,6-Dichloro-3-nitropyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
Autech Industry Co., Ltd. (n.d.). CAS NO. 405230-91-3 | 2,5-Dichloro-3-nitropyridin-4-amine. Retrieved from [Link]
Application Note: Regioselective Suzuki-Miyaura Coupling of 2,5-Dichloro-3-nitropyridin-4-amine
Executive Summary The functionalization of 2,5-dichloro-3-nitropyridin-4-amine represents a critical juncture in the synthesis of fused heterocycles, particularly imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines used...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The functionalization of 2,5-dichloro-3-nitropyridin-4-amine represents a critical juncture in the synthesis of fused heterocycles, particularly imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines used in kinase inhibitor development. This scaffold presents a unique "push-pull" electronic environment: the electron-withdrawing nitro group (EWG) activates the ring, while the electron-donating amino group (EDG) passivates specific positions.
This guide details the protocol for C2-selective Suzuki-Miyaura cross-coupling . Contrary to simple dichloropyridines where ligand control is often required to switch selectivity, the electronic bias of this specific substrate heavily favors C2-substitution. This note provides optimized conditions to maintain this regioselectivity while preventing catalyst poisoning by the free amine.
Part 1: Chemical Architecture & Reactivity Analysis
To design a robust reaction, one must understand the electronic landscape of the substrate. The regioselectivity is governed by the competition between the activating effects of the pyridine nitrogen/nitro group and the deactivating effect of the amine.
Electronic Activation Map
C2 Position (The "Hot" Zone): This position is electronically super-activated. It is
to the pyridine nitrogen (inductive withdrawal) and ortho to the nitro group (resonance withdrawal). The C2-Cl bond is significantly weakened, facilitating rapid Oxidative Addition (OA) by Palladium(0).
C5 Position (The "Cold" Zone): This position is
to the pyridine nitrogen and meta to the nitro group, receiving minimal activation. Furthermore, it is ortho to the amino group (C4). The lone pair of the amine donates electron density into the ring, effectively shielding the C5-Cl bond from Pd insertion.
C4-Amine (The Catalyst Poison): The free amine can coordinate to electrophilic Pd(II) species, potentially arresting the catalytic cycle (formation of Pd-amine dead-end complexes).
Reactivity Diagram (Graphviz)
Figure 1: Reactivity landscape indicating the kinetic preference for C2 functionalization due to electronic activation.
Part 2: Optimization Matrix
The choice of catalyst is dictated by the need to overcome the potential poisoning effect of the free amine while maintaining high turnover numbers (TON) for the activated C2-Cl.
Catalyst Selection Table
Catalyst System
Ligand Class
Suitability
Mechanistic Insight
Pd(dppf)Cl₂·DCM
Bidentate Ferrocenyl
High
The large bite angle and robust chelation prevent the free amine from displacing the phosphine ligand. Excellent for activated chlorides.
Pd(PPh₃)₄
Monodentate Arylphosphine
Medium
Effective, but prone to ligand dissociation and subsequent amine coordination. Requires higher loading (5-10 mol%).
XPhos Pd G3
Buchwald Dialkylbiaryl
High (Challenging Cases)
If the boronic acid is sterically hindered, this precatalyst ensures rapid activation. The bulky ligand shell prevents amine poisoning.
Pd(OAc)₂ / PPh₃
In situ
Low
High risk of formation of inactive Pd(amine) complexes. Not recommended.
Solvent & Base Systems[1][2]
Standard (Robust): 1,4-Dioxane : Water (4:1) with Na₂CO₃.[1] The water is essential to dissolve the inorganic base and facilitate the transmetallation step.
Green/Alternative: Ethanol : Toluene : Water (2:1:1). Good solubility for nitropyridines.
Part 3: Standard Operating Procedure (SOP)
Objective: Selective mono-arylation at the C2 position.
Solvent: 1,4-Dioxane (degassed) and Water (degassed).
Step-by-Step Protocol
Preparation (Inert Atmosphere):
Equip a reaction vial or round-bottom flask with a magnetic stir bar and a rubber septum.
Critical Step: Charge the flask with the solid reagents: Substrate, Boronic Acid, Base, and Catalyst.
Evacuate the flask and backfill with Nitrogen or Argon (repeat 3 times).[2] This prevents oxidative homocoupling of the boronic acid and catalyst deactivation.
Solvent Addition:
Add the degassed 1,4-Dioxane and Water via syringe through the septum.
Concentration: Aim for a reaction concentration of 0.1 M to 0.2 M relative to the pyridine substrate.
Reaction:
Heat the mixture to 80–90 °C .
Note: While activated pyridines can react at lower temperatures, the free amine may retard the rate. 80 °C ensures turnover.
Monitor via LCMS or TLC.
TLC Eluent: 30% EtOAc in Hexanes (Product is usually more polar than the dichloro starter).
Endpoint: Consumption of starting material (typically 2–6 hours).
Figure 2: Operational workflow for the C2-selective coupling.
Part 4: Troubleshooting & Scale-Up
Common Issues
Problem: Bis-coupling observed (Reaction at both C2 and C5).
Cause: Excess boronic acid or too high temperature.
Solution: Strictly control stoichiometry (1.05 equiv Boronic acid). Lower temperature to 60 °C.
Problem: No Reaction / Stalled Conversion.
Cause: Catalyst poisoning by the C4-amine.
Solution: Switch to XPhos Pd G3 or BrettPhos Pd G3 . These bulky ligands create a steric shell that prevents the amine from binding to the Pd center. Alternatively, protect the amine as an acetamide (Ac) or carbamate (Boc) prior to coupling.
Safety (HSE)
Nitropyridines: Potentially energetic/explosive residues upon drying. Do not distill to dryness at high heat.
Palladium: Heavy metal waste disposal required.
Part 5: References
Handy, S. T., & Zhang, Y. (2006). "Regioselectivity in the Suzuki coupling of 2,3-dichloropyridine." Tetrahedron, 62(12), 2831-2835.
Context: Establishes the foundational rule that C2 (alpha to N) is the preferred site of oxidative addition in dichloropyridines.
Lutz, M. R., et al. (2012). "Regioselective cross-coupling reactions of 2,3,4-trichloropyridine." Tetrahedron Letters, 53(26), 3325-3328.
Context: Demonstrates the hierarchy of chloride reactivity in polychlorinated pyridines.
BenchChem. (2025).[6][3][7] "Controlling Regioselectivity in Dichloropyridine Reactions." Technical Support Center.
Context: Provides specific ligand screening data for switching selectivity between C2 and C4/C5 in analogous systems.
Gribble, G. W., et al. (2010). "Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist." Elsevier Science.
Context: Authoritative text on catalyst selection for amine-containing heterocycles.
Application Notes & Protocols: 2,5-Dichloro-3-nitropyridin-4-amine as a Versatile Scaffold for Heterocyclic Library Synthesis
Introduction: The Strategic Value of the Pyridine Scaffold The pyridine ring is a privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone in drug design. Nitropyridines, in particular, serve as highly versatile and readily available precursors for a vast array of complex heterocyclic systems with demonstrated biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1]
This guide focuses on 2,5-dichloro-3-nitropyridin-4-amine (CAS 405230-91-3) , a powerful and strategically functionalized building block for the synthesis of diverse chemical libraries.[2] The scaffold's architecture is uniquely tailored for sequential and regioselective derivatization:
Two Differentially Reactive Chlorine Atoms: The chlorine atoms at the C2 and C5 positions serve as excellent leaving groups for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Their distinct electronic environments allow for selective functionalization.
An Activating Nitro Group: The strongly electron-withdrawing nitro group at the C3 position significantly activates the pyridine ring for nucleophilic attack, primarily influencing the reactivity of the adjacent C2 and C4 positions.[3][4]
A Modifiable Amino Group: The C4-amine provides an additional point for diversification and can participate in subsequent cyclization reactions.
A Reducible Nitro Group: The nitro group itself is a latent amino group. Its reduction provides a critical handle for building fused heterocyclic ring systems, a common strategy for exploring novel chemical space.[1][5]
This document provides a detailed exploration of the reactivity of this scaffold, complete with field-proven protocols for its derivatization, enabling researchers to efficiently generate libraries of novel heterocyclic compounds for screening and drug development.
Core Reactivity and Library Diversification Strategies
The generation of a compound library from the 2,5-dichloro-3-nitropyridin-4-amine scaffold typically follows a multi-step pathway involving the selective functionalization of the chloro-substituents, followed by modification of the nitro group to enable cyclization into fused ring systems.
improving yield of SNAr reactions with 2,5-dichloro-3-nitropyridin-4-amine
Technical Support Center: Optimizing SNAr Reactions of 2,5-dichloro-3-nitropyridin-4-amine Case ID: SNAr-PYR-4NH2-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are encounte...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing SNAr Reactions of 2,5-dichloro-3-nitropyridin-4-amine
Case ID: SNAr-PYR-4NH2-OPT
Status: Active
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are encountering low yields in Nucleophilic Aromatic Substitution (SNAr) reactions with 2,5-dichloro-3-nitropyridin-4-amine . This substrate presents a classic "push-pull" electronic conflict. While the C3-nitro group activates the ring, the C4-amino group strongly deactivates it via resonance donation.
This guide provides the mechanistic insight required to overcome this deactivation, identifies the correct regiochemical outcome (C2 vs. C5), and offers validated protocols to maximize yield.
Module 1: The Mechanistic Barrier (Why is yield low?)
Q: Why is this specific dichloropyridine so unreactive compared to 2,4-dichloro-3-nitropyridine?
A: The presence of the free amine at position 4 is the primary cause of reaction failure.
In SNAr, the rate-determining step is the formation of the Meisenheimer complex (anionic intermediate). The ring must be electron-deficient to accept the nucleophile.
The "Push" (Deactivation): The C4-amino group (
) is a strong resonance donor (+M effect). It pushes electron density into the pyridine ring, significantly raising the energy of the LUMO and making the ring carbons less electrophilic.
The "Pull" (Activation): The C3-nitro group (
) and the ring nitrogen withdraw density, but they are fighting against the strong donation from the amine.
Visualizing the Electronic Conflict
The diagram below illustrates why the ring is electron-rich (deactivated) and identifies the active site.
Module 2: Regioselectivity (Where does the reaction happen?)
Q: Which chlorine is displaced: C2 or C5?
A: The reaction occurs exclusively at C2 .
Position C2 (Reactive): This position is ortho to the ring nitrogen (strongly activating) and ortho to the C3-nitro group (strongly activating). The intermediate Meisenheimer complex is stabilized by both.
Position C5 (Inert): This position is meta to the ring nitrogen and meta to the nitro group. Worse, it is ortho to the electron-donating C4-amine. The electron density dumped by the amine accumulates at C3 and C5, rendering C5 nucleophilic rather than electrophilic.
Regioselectivity Rule:
Module 3: Optimization Protocols
To improve yield, you must either force the reaction (Method A) or chemically modify the substrate to remove the deactivation (Method B).
Method A: The "Brute Force" Optimization (Process Chemistry Approach)
If you cannot modify the starting material, you must optimize the reaction environment to stabilize the transition state.
Parameter
Recommendation
Rationale
Solvent
NMP (N-Methyl-2-pyrrolidone) or DMSO
High dielectric constant stabilizes the polar Meisenheimer complex. NMP allows higher temps than DMF without decomposition.
Base
DIPEA (Hunig's Base)
Crucial: Avoid strong inorganic bases (NaH, KOtBu). Strong bases will deprotonate the C4-NH2 (pKa ~15-17 in DMSO). The resulting amide anion () renders the ring completely unreactive to SNAr.
Temperature
100°C - 130°C
The deactivation by the amine requires significant thermal energy to overcome the activation barrier.
Concentration
High (1.0 M)
SNAr is bimolecular. High concentration drives kinetics.
Method B: The "Protecting Group" Strategy (Medicinal Chemistry Approach)
Recommended if Method A yields <30%.
Masking the amine converts it from a donor to a withdrawer (or neutral species), dramatically restoring reactivity.
Step 1: Protect the C4-amine as an acetamide (using
) or a carbamate (Boc). An acetamide is preferred as the carbonyl withdraws density from the nitrogen lone pair, stopping it from donating into the ring.
Step 2: Perform SNAr. The ring is now highly activated (similar to 2,4-dichloro-3-nitropyridine).
Charge a pressure vial with Substrate and NMP (Concentration 0.5 M).
Add DIPEA, followed by Morpholine.
Seal and heat to 110°C for 12-16 hours. Note: Monitor by HPLC/LCMS, not TLC, as polar solvents make TLC difficult.
Workup (Critical Step):
Issue: NMP is hard to remove.
Solution: Dilute reaction mixture with water (10x volume). The product often precipitates due to the lipophilicity of the chloropyridine. Filter and wash with water.
Alternative: Extract with EtOAc, wash organic layer 3x with 5% LiCl (aq) to remove NMP.
Validation:
Confirm regioselectivity by NMR. The C6-H proton signal will shift significantly if C5-Cl were displaced (unlikely). A shift in the C4-NH2 signal or NOE correlation between the new nucleophile and the C3/C4 region confirms C2 substitution.
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for pyridine reactivity and the activating effects of nitro groups vs.
BenchChem. (2025).[1] Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination. Link (Provides analogous reactivity data for dichloronitropyridines).
MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals,[2][3][4][5][6][7] 18. Link (Review of SNAr applications on nitropyridine scaffolds).
Google Patents. (2014). Synthesis method of 4-amino-2-chloro-3-nitropyridine. CN103819398B. Link (Describes synthesis and handling of the specific isomer family).
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.
You are encountering solubility difficulties with 2,5-dichloro-3-nitropyridin-4-amine , a highly functionalized pyridine intermediate. While DMSO is the standard solvent for this class of compounds, users frequently report incomplete dissolution, "crashing out" upon aqueous dilution, or solution darkening over time.
These issues are rarely due to the intrinsic insolubility of the compound in pure DMSO but are almost always caused by lattice energy barriers , DMSO hygroscopicity (water absorption) , or nucleophilic instability . This guide provides the thermodynamic context and validated protocols to resolve these issues.
Part 1: Diagnostic Workflow
Before altering your protocol, identify the specific failure mode using the logic tree below.
Figure 1: Diagnostic logic for solubility failure modes.[1]
Part 2: The Core Science (Why is this happening?)
The "Brick Dust" Phenomenon (Lattice Energy)
This compound features a "push-pull" electronic system: an electron-donating amine (-NH₂) at position 4 and an electron-withdrawing nitro group (-NO₂) at position 3.[1]
Mechanism: These groups create a strong internal dipole and facilitate extensive intermolecular Hydrogen Bonding (Amine H
Result: The solid crystal lattice is extremely stable (high melting point).[1] Breaking this lattice to enter the solution requires significant energy input.
Solution: Simple vortexing is insufficient.[1] You must use ultrasonic energy (sonication) to disrupt the crystal lattice and allow the DMSO solvation shell to form.
The Hygroscopicity Trap (The #1 Cause of Failure)
DMSO is aggressively hygroscopic.[2] At 60% relative humidity, pure DMSO can absorb up to 10% water by weight within 24 hours if left uncapped [1].
Thermodynamics: Water acts as a potent anti-solvent for chlorinated nitropyridines.[1] As water content in DMSO rises, the solubility of your compound decreases exponentially, not linearly.
Visual Sign: A stock solution that was clear on Monday but has fine needle-like crystals on Friday has likely absorbed atmospheric moisture.[1]
Chemical Instability (SnAr Risk)
The 2,5-dichloro-3-nitropyridine core is electrophilic.[1] The chlorine atoms are activated for Nucleophilic Aromatic Substitution (SnAr), particularly by the adjacent nitro group.
Risk: If your DMSO is "wet" (contains H₂O) or if the solution is heated >60°C, the water can act as a nucleophile, displacing a chlorine atom to form a pyridone (hydrolysis). This often presents as the solution turning dark orange or black .
Part 3: Validated Protocols
Protocol A: Preparation of High-Concentration Stock (50–100 mM)
Use this protocol to ensure thermodynamic stability.
Parameter
Specification
Solvent Grade
DMSO, Anhydrous (≥99.9%), stored over molecular sieves.[1]
Vessel
Glass vial with PTFE-lined cap (Avoid polystyrene).[1]
Weighing: Weigh the compound into the vial. Do not add solvent yet.[1]
Solvent Addition: Add anhydrous DMSO to reach 80% of the target volume.
Disruption: Sonicate in a water bath at roughly 40°C for 10–15 minutes. The solution should turn clear yellow.
Note: If the water bath is cold, the sound waves alone may not overcome the lattice energy.
Top-up: Add DMSO to the final target volume. Invert to mix.
QC: Visually inspect for "schlieren" lines (wavy optical distortions) or micro-particulates.[1]
Protocol B: The "Cloud Point" Dilution (Preventing Assay Crash)
Use this when moving from DMSO stock to Aqueous Media.[1]
When you inject a 100 mM DMSO stock directly into a buffer (e.g., 1:1000 dilution), the rapid mixing of DMSO and water generates local heat and drastic polarity shifts, causing immediate precipitation (crashing out).
The "Intermediate Step" Method:
Stock: Start with 50 mM DMSO stock.
Intermediate: Dilute 1:10 into pure DMSO (not water) to create a 5 mM working solution.
Final: Dilute the 5 mM working solution into your assay buffer (pre-warmed to 37°C).
Why? This reduces the kinetic shock of mixing.
Additives: If precipitation persists, add 0.05% Tween-80 or 0.1% Pluronic F-127 to the assay buffer before adding the compound. These surfactants stabilize the microscopic aggregates.
Part 4: Frequently Asked Questions (FAQs)
Q1: My solution turned black after sitting on the bench for 3 days. Is it still good?A:No. Discard it.
A color change to dark brown/black indicates chemical degradation, likely a nucleophilic attack on the chlorine positions or oxidation of the amine. This compound is light-sensitive and moisture-sensitive.[1] Always store stocks at -20°C or -80°C in amber vials, and minimize freeze-thaw cycles.
Q2: Can I use a 100% aqueous stock?A:No.
2,5-dichloro-3-nitropyridin-4-amine is practically insoluble in water (< 10 µM).[1] You must use an organic co-solvent (DMSO or DMF).[1]
Q3: What is the maximum solubility in DMSO?A: While batch-specific, the thermodynamic limit is estimated between 80–120 mM in anhydrous DMSO at 25°C. However, we recommend working at 50 mM to provide a safety margin against temperature fluctuations during storage.
Q4: Why does the solution freeze in the fridge?A: Pure DMSO freezes at 18.5°C.[3] This is normal and actually good for stability. However, if your "frozen" DMSO looks like a slushy rather than a solid block, it indicates water contamination (freezing point depression) [2].
References
Gaylord Chemical Company. (2021).[1][4] Dimethyl Sulfoxide (DMSO) Solubility Data & Hygroscopicity Guide (Bulletin #102).[1]
Ziath. (2019).[1] The Effects of Water on DMSO and Effective Hydration Measurement.
BenchChem. (2025).[1][2][5][6] Solubility Troubleshooting for Chlorinated Pyridines.
optimizing reaction temperature for 2,5-dichloro-3-nitropyridin-4-amine coupling
The following technical guide is designed for researchers and process chemists optimizing the functionalization of 2,5-dichloro-3-nitropyridin-4-amine (CAS: 405230-91-3). This guide prioritizes the regioselective nucleop...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers and process chemists optimizing the functionalization of 2,5-dichloro-3-nitropyridin-4-amine (CAS: 405230-91-3).
This guide prioritizes the regioselective nucleophilic aromatic substitution (SNAr) at the C2 position, which is the primary mode of reactivity for this scaffold, while also addressing C5-functionalization via metal catalysis.[1]
Executive Summary: The Reactivity Landscape[1]
The molecule 2,5-dichloro-3-nitropyridin-4-amine presents a unique electronic push-pull system. Successful coupling requires navigating the competition between the activating nitro group and the deactivating amino group.
C2-Chloride (The Electrophile): This is the primary site for SNAr. It is electronically activated by the adjacent ring nitrogen (ortho) and the C3-nitro group (ortho). However, the electron-donating C4-amino group (meta to C2) exerts a deactivating inductive effect, requiring higher reaction temperatures than typical 2-chloropyridines.
C5-Chloride (The Dormant Site): This position is electronically deactivated for SNAr. It is meta to the nitro group and beta to the ring nitrogen. Furthermore, the C4-amino group donates electron density directly to C5 (ortho) via resonance, rendering it inert to nucleophilic attack without palladium catalysis.
C4-Amine (The Nucleophile): While an aniline-like handle, its nucleophilicity is severely attenuated by the ortho-nitro group and the electron-deficient pyridine ring.[1]
Reactivity & Pathway Map
The following diagram illustrates the divergent reaction pathways based on conditions and reagents.
Caption: Divergent functionalization pathways. Pathway A (SNAr) is the dominant reaction mode for this scaffold.
Critical Protocol: Regioselective SNAr at C2
This protocol is optimized for coupling primary/secondary amines or thiols at the C2 position.
Standard Operating Procedure (SOP)
Parameter
Recommendation
Technical Rationale
Solvent
DMF, DMAc, or NMP
Polar aprotic solvents stabilize the Meisenheimer complex intermediate, lowering the activation energy for Cl displacement.[1]
Base
DIPEA (2-3 equiv)
Scavenges HCl. Inorganic bases (K₂CO₃) can be used but often require higher temperatures due to poor solubility in organic media.
Temperature
60°C – 80°C
Critical Control Point. <50°C results in sluggish conversion due to 4-NH₂ deactivation. >100°C risks nitro reduction or tar formation.
Concentration
0.2 M – 0.5 M
High concentration favors bimolecular kinetics (rate = k[Substrate][Nu]).
Time
4 – 12 Hours
Monitor by LCMS. The reaction is kinetically controlled; extended heating does not improve yield once conversion plateaus.
Troubleshooting Center: Q&A
Category 1: Reaction Kinetics & Temperature
Q1: The reaction is stalling at 50% conversion even after 24 hours at 50°C. Should I add more nucleophile?
Diagnosis: The reaction temperature is likely below the activation energy threshold. The 4-amino group donates electron density into the ring, making the C2-carbon less electrophilic than in 2,4-dichloro-5-nitropyridine.
Solution:
Do not add massive excess of nucleophile yet (wasteful and complicates workup).
Increase Temperature: Ramp the temperature to 75°C - 85°C . This specific scaffold often requires this "thermal push" to overcome the deactivation from the amine.
Check Solvent: If using Ethanol/Isopropanol, switch to DMSO or NMP . The rate enhancement in polar aprotic solvents is often 10-100x faster for SNAr.
Q2: I observe a new impurity forming at >100°C. What is it?
Diagnosis: Thermal decomposition or side reactions.
Possibility A:Nitro Reduction. At high temperatures, especially with amine nucleophiles that can act as hydride sources (rare but possible) or in the presence of trace metals, the nitro group can reduce to a nitroso or hydroxylamine species.[1]
Possibility B:Bis-substitution. While C5 is deactivated, forcing conditions (>120°C) might force substitution at C5, or if the nucleophile is small and highly reactive (e.g., methoxide), it might attack C5.
Corrective Action: Cap the temperature at 90°C . If the reaction is still slow, switch to a more reactive leaving group strategy (e.g., convert Cl to F using KF/18-crown-6 before coupling, though this is rarely needed for this scaffold).
Category 2: Regioselectivity (C2 vs C5)
Q3: How do I confirm the substitution occurred at C2 and not C5?
Validation: Use HMBC NMR (Heteronuclear Multiple Bond Correlation).
C2-Substitution: You will see a correlation between the new nucleophile's protons and the ring carbons. Crucially, the remaining ring proton (H6) will show a specific coupling pattern.
1H NMR Shift: The H6 proton in the starting material is a singlet (approx. 8.0-8.5 ppm). Upon C2-substitution, the electronic environment of H6 changes slightly.
NOE (Nuclear Overhauser Effect): If you substituted with a bulky group, check for NOE between the new group and the C3-Nitro (unlikely geometry) or lack thereof.
Rule of Thumb: C5 substitution is chemically forbidden under standard SNAr conditions. If you see a single product, it is >99% likely the C2-isomer.
Category 3: C5-Functionalization (Advanced)[1]
Q4: I actually need to couple at the C5 position. SNAr isn't working.
Mechanism: You cannot do SNAr at C5 on this molecule. The site is electron-rich (relative to C2) and sterically crowded.
Solution: Switch to Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) .
Catalyst: Use reactive precatalysts like Pd(dppf)Cl₂ or XPhos Pd G3 .[1]
Reagents: Boronic acid/ester + K₃PO₄ (aq).
Temp: 100°C - 120°C (Microwave preferred).
Note: The C2-Cl will react first. If you want C5-functionalization only, you must first block C2 (or react C2, then C5). If you want to keep C2-Cl and react C5, this is extremely difficult and requires protecting the C2 position or exploiting subtle oxidative addition rate differences (usually C2 reacts first with Pd too).
References
Fundamental Reactivity of Chloronitropyridines
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyridines: Nucleophilic Substitution).
Relevance: Establishes the rule that 2- and 4-halopyridines are active for SNAr, while 3- and 5-positions are inert without strong activation.[1]
Regioselectivity in Nitropyridine Derivatives
Source: Lier, F. V., et al. "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloro-5-nitropyridine." Journal of Heterocyclic Chemistry, 2018.
Relevance: While discussing the isomer, this paper details the electronic "push-pull" mechanisms that dictate why ortho-to-nitro positions (like C2 in our molecule) are favored.
Synthesis and Properties of 2,5-dichloro-3-nitropyridin-4-amine
Source: PubChem Compound Summary for CID 11235889 (2,5-Dichloro-3-nitropyridin-4-amine).
A Comparative Guide to LC-MS Methodologies for the Identification of Impurities in 2,5-dichloro-3-nitropyridin-4-amine
Introduction 2,5-dichloro-3-nitropyridin-4-amine is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[1] As with any active pharmaceutical ingredient (API) or intermediate,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2,5-dichloro-3-nitropyridin-4-amine is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and control of impurities.[2][3] Impurities can originate from the synthetic route, degradation of the substance over time, or interaction with other components.
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust identification and characterization of potential impurities in 2,5-dichloro-3-nitropyridin-4-amine. We will move beyond a simple listing of steps to explain the causality behind experimental choices, empowering researchers and drug development professionals to build self-validating and reliable analytical systems.
Part 1: Delineating the Impurity Landscape
A successful identification strategy begins with a theoretical understanding of the potential impurities. These can be broadly categorized as synthesis-related impurities and degradation products.
1.1. Synthesis-Related Impurities
These impurities arise from the manufacturing process. Based on common synthetic routes for nitropyridines, such as the nitration of dichloropyridin-amine precursors[4], we can anticipate several impurity classes:
Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual precursors, such as 2,6-dichloropyridin-4-amine.
Isomeric By-products: Nitration of substituted pyridines can be complex, potentially leading to the formation of positional isomers where the nitro group is at a different position on the pyridine ring.[5][6]
Over-reacted or Under-reacted Species: This could include mono-chlorinated or tri-chlorinated pyridine derivatives.
Reagent-Derived Impurities: Impurities originating from the reagents themselves, for example, dipyridine impurities formed during precursor synthesis.[7]
Caption: Potential sources of impurities in 2,5-dichloro-3-nitropyridin-4-amine synthesis.
1.2. Degradation Products
Forced degradation studies, performed under conditions more severe than accelerated stability testing, are essential for identifying likely degradation products and establishing the stability-indicating nature of an analytical method.[8][9] For 2,5-dichloro-3-nitropyridin-4-amine, key degradation pathways to investigate include:
Hydrolysis: The chloro-substituents are susceptible to hydrolysis under acidic or basic conditions, potentially being replaced by hydroxyl groups.
Reduction: The nitro group is a common site for reduction, which can be initiated by light (photolysis) or heat, leading to nitroso or amino derivatives.
Oxidation: While the ring is electron-deficient, oxidative conditions could potentially lead to the formation of N-oxides.[6]
Part 2: A Comparative Analysis of LC-MS Methodologies
The choice of LC-MS instrumentation is critical and dictates the strategy for impurity identification and quantification. Here, we compare two powerful, complementary approaches: High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole Mass Spectrometry (MS/MS).
Feature
Method A: LC-HRMS (e.g., Q-TOF, Orbitrap)
Method B: LC-MS/MS (Triple Quadrupole, QqQ)
Primary Strength
Untargeted screening and unknown identification.
Targeted quantification and high sensitivity.
Mass Accuracy
High (< 5 ppm), enabling elemental composition determination.
Low, provides nominal mass.
Typical Operation
Full Scan MS, All-Ions Fragmentation.
Multiple Reaction Monitoring (MRM).
Confidence in ID
High, based on accurate mass and fragmentation pattern.
Moderate, based on precursor/product ion transition.
Sensitivity (LOQ)
Good to excellent (low ng/mL to pg/mL).
Excellent (low pg/mL to fg/mL).
Workflow
1. Detect all ions. 2. Propose formulas for unknowns. 3. Use MS/MS for structural confirmation.
1. Define precursor/product ion pairs for known impurities. 2. Monitor only these specific transitions.
Routine quality control, quantification of known impurities, stability testing.
2.1. Method A: LC-HRMS for Discovery and Identification
This approach is the gold standard for identifying unknown impurities. The power of HRMS lies in its ability to provide a highly accurate mass measurement, which significantly narrows down the possible elemental compositions of an unknown peak.
Causality of Choice: In early development or when investigating a stability failure, you do not know what impurities to expect. An untargeted, full-scan HRMS approach ensures that no potential impurity is missed. An accurate mass measurement of m/z 223.9505 for a potential degradation product, for example, strongly suggests an elemental composition of C₅H₃Cl₂N₂O₃ (the hydroxylated derivative), a level of certainty impossible with a nominal mass instrument.
2.2. Method B: LC-MS/MS for Targeted Quantification
Once impurities have been identified and characterized (often using HRMS), a targeted LC-MS/MS method using a triple quadrupole instrument is superior for routine monitoring.
Causality of Choice: The specificity of Multiple Reaction Monitoring (MRM) is unparalleled for quantitative analysis in complex matrices. By selecting a specific precursor ion in the first quadrupole, fragmenting it, and then selecting a specific product ion in the third quadrupole, chemical noise is virtually eliminated. This results in extremely low limits of detection (LOD) and quantification (LOQ), which is critical for controlling potentially genotoxic impurities at trace levels.[10] This high selectivity and sensitivity are essential for validating a method according to ICH Q2(R1) guidelines.[11]
Part 3: Validated Experimental Protocol for Impurity Identification & Quantification
This section outlines a comprehensive workflow that leverages the strengths of both HRMS and MS/MS. The strategy is to first perform a forced degradation study and analyze the samples with LC-HRMS to identify and characterize all significant impurities. Subsequently, an optimized LC-MS/MS method is developed for routine quantification.
Caption: A comprehensive workflow for impurity identification and quantification.
3.1. Step 1: Forced Degradation Study
The goal is to achieve 5-20% degradation of the active substance to ensure that secondary degradation is minimized.[9]
Sample Preparation: Prepare a stock solution of 2,5-dichloro-3-nitropyridin-4-amine at 1 mg/mL in a 50:50 acetonitrile:water mixture.
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation: Store the solid material at 105°C for 48 hours.
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
Neutralization and Dilution: Before injection, neutralize the acidic and basic samples and dilute all samples to a final concentration of approximately 10 µg/mL.
3.2. Step 2: LC-HRMS Method for Identification
LC System: UHPLC system.
Column: A column with an alternative selectivity, such as a pentafluorophenyl (PFP) or polar-embedded C18 column (e.g., Acclaim™ Polar Advantage II[12]), is recommended to handle the polar nature of the parent compound and its potential degradants. Dimensions: 100 x 2.1 mm, 1.9 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Flow Rate: 0.3 mL/min.
Column Temperature: 40°C.
Injection Volume: 2 µL.
HRMS System: Q-TOF or Orbitrap-based mass spectrometer.
Ionization Source: Electrospray Ionization (ESI), Positive Mode. The amine group and pyridine nitrogen are readily protonated.
Scan Mode: Full scan from m/z 50-500 with a resolution > 30,000. Concurrently acquire data-dependent MS/MS scans on the top 5 most abundant ions.
Data Analysis: Process data using software to find peaks not present in the control sample. Determine the accurate mass and propose elemental formulas. Elucidate structures based on fragmentation patterns.
3.3. Step 3: LC-MS/MS Method for Quantification
LC System and Conditions: Use the same LC conditions as above for consistency.
MS/MS System: Triple Quadrupole Mass Spectrometer.
Ionization Source: ESI, Positive Mode.
Method Development: For the parent compound and each identified impurity, perform an infusion to optimize the precursor ion and determine the most stable and abundant product ions for MRM transitions.
MRM Table (Example):
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
2,5-dichloro-3-nitropyridin-4-amine
207.9
177.9
20
Impurity 1 (e.g., Hydroxylated)
189.9
159.9
22
Impurity 2 (e.g., Reduced)
177.9
142.0
18
Validation: Validate the method as per ICH Q2(R1) guidelines for specificity, LOD, LOQ, linearity, range, accuracy, and precision.[13]
Conclusion
A robust strategy for identifying and controlling impurities in 2,5-dichloro-3-nitropyridin-4-amine requires a multi-faceted approach. It begins with a theoretical assessment of potential impurities derived from both synthesis and degradation pathways. The analytical cornerstone is a dual-methodology approach: employing high-resolution LC-MS for the initial discovery and structural elucidation of unknown impurities under forced degradation conditions, followed by the development and validation of a highly sensitive and specific targeted LC-MS/MS method for routine quantification. This comprehensive strategy not only ensures regulatory compliance with guidelines such as ICH Q3A[2] but also builds a deep understanding of the molecule's stability, ultimately safeguarding the quality and safety of the final pharmaceutical product.
References
MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
Google Patents. (1982). US4310671A - Process for producing 2,6-dichloro-3-nitropyridine.
MilliporeSigma. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
ICH. (2006). Impurities in new drug substances Q3A (R2).
Thermo Fisher Scientific. (n.d.). HRAM LC-MS method for the determination of nitrosamine impurities in drugs.
Oxford Academic. (2021). Development and Validation of a LC–MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent—Efinaconazole.
NIH. (n.d.). Bacterial degradation of monocyclic aromatic amines - PMC.
CHIMIA. (1999). LC-MS and CE-MS Strategies in Impurity Profiling.
Benchchem. (2025). Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine.
FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
Indian Journal of Pharmaceutical Education and Research. (2024). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API.
ResearchGate. (2025). (PDF) Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
Waters. (2023). Nitrosamines Analysis with LC/MS-MS.
Wikipedia. (n.d.). Pyridine.
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
Organic Syntheses. (n.d.). 2,3-diaminopyridine.
Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
University of Kentucky UKnowledge. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
Contract Pharma. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation.
USP.org. (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
Norwegian Research Information Repository (NVA). (n.d.). Synthesis and Functionalization of 3-Nitropyridines.
Omicsonline. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
Heriot-Watt University Research Portal. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
MDPI. (2025). Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application.
IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION.
SynThink. (2026). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained.
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
comparing reactivity of 2,5-dichloro vs 2,6-dichloro nitropyridines
Comparative Guide: Reactivity & Regiocontrol of 2,5-Dichloro vs. 2,6-Dichloro-3-nitropyridines Executive Summary In medicinal chemistry and agrochemical synthesis, the choice between 2,5-dichloro-3-nitropyridine (2,5-DCN...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Reactivity & Regiocontrol of 2,5-Dichloro vs. 2,6-Dichloro-3-nitropyridines
Executive Summary
In medicinal chemistry and agrochemical synthesis, the choice between 2,5-dichloro-3-nitropyridine (2,5-DCNP) and 2,6-dichloro-3-nitropyridine (2,6-DCNP) is rarely arbitrary. It is a strategic decision dictated by the desired substitution pattern and the downstream functionalization required.
Select 2,5-DCNP when: You require absolute regiocontrol . The C2 position is highly reactive toward Nucleophilic Aromatic Substitution (SNAr), while the C5 position remains inert to SNAr, serving as a latent handle for transition-metal catalyzed cross-coupling (e.g., Suzuki, Buchwald).
Select 2,6-DCNP when: You need to introduce two nucleophiles (same or different) via sequential SNAr. While C2 is kinetically favored, C6 remains reactive, allowing for "one-pot" or stepwise dual-functionalization, though this comes with the risk of over-reaction (bis-substitution).
Mechanistic Analysis & Electronic Landscape
The reactivity difference stems from the position of the chlorine atoms relative to the activating nitro group (
) and the pyridine nitrogen.
Electronic Activation Map
Pyridine Nitrogen: Withdraws electron density from C2, C4, and C6 (Resonance & Induction).
Nitro Group (C3):
Inductive (-I): Strongly withdraws density from the adjacent C2 and C4.
Resonance (-R): Withdraws density from C2, C4, and C6 (ortho/para directors).
Comparison of Activation:
Feature
2,5-Dichloro-3-nitropyridine
2,6-Dichloro-3-nitropyridine
C2 Chlorine
Highly Activated. Flanked by Pyridine N and Nitro group (Ortho).
Highly Activated. Flanked by Pyridine N and Nitro group (Ortho).
C5/C6 Chlorine
C5: Unactivated. Meta to Nitro; Beta to Pyridine N. Inert to mild SNAr.
C6: Activated. Para to Nitro; Alpha to Pyridine N. Reactive to SNAr.[1]
Primary Outcome
Mono-substitution only.
Mono- or Bis-substitution.
Visualization of Reactivity Hotspots
Figure 1: Reactivity hotspots. Red indicates high susceptibility to nucleophilic attack; Yellow indicates moderate susceptibility; Grey indicates inertness to SNAr.
Comparative Performance Data
The following data summarizes typical outcomes when reacting these scaffolds with standard nucleophiles (e.g., primary amines, alkoxides).
Parameter
2,5-Dichloro-3-nitropyridine
2,6-Dichloro-3-nitropyridine
Regioselectivity
>99:1 (C2 only). No competing SNAr at C5.
~85:15 to 95:5 (C2 favored). Solvent/Base dependent.
Risk of Bis-addition
Negligible. C5 requires Pd-catalysis to react.
High. Requires strict stoichiometry (1.0 eq) and low temp control.
Reaction Conditions
Standard SNAr (RT to 80°C).
Controlled SNAr (-78°C to 0°C recommended for mono).
Major Byproduct
Unreacted starting material (if incomplete).
2,6-Disubstituted product (if over-reacted).
Downstream Utility
Orthogonal: SNAr (C2) Suzuki (C5).
Sequential: SNAr (C2) SNAr (C6).
Experimental Protocols
Protocol A: Absolute Regioselective SNAr on 2,5-DCNP
Target: Synthesis of 2-amino-5-chloro-3-nitropyridine derivatives.
This protocol leverages the inertness of the C5-chlorine to produce clean mono-substituted products without side reactions.
Solvent: 1,4-Dioxane or Acetonitrile (0.2 M concentration)
Procedure:
Dissolution: Dissolve 2,5-dichloro-3-nitropyridine in dry 1,4-dioxane under inert atmosphere (
).
Addition: Add DIPEA followed by the amine dropwise at Room Temperature (RT).
Heating: Heat the mixture to 80°C for 4–6 hours. (Note: Unlike the 2,6-isomer, heating is safe and often required to drive the reaction to completion without risking C5 substitution).
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over
Cooling: Dissolve 2,6-dichloro-3-nitropyridine in THF and cool to 0°C (or -78°C for highly reactive amines like pyrrolidine).
Slow Addition: Add the amine (dissolved in THF) dropwise over 30 minutes . Rapid addition leads to local high concentrations and bis-substitution.
Monitoring: Stir at 0°C. Monitor via TLC/LCMS every 30 mins. Do not heat unless conversion stalls.
Quench: Quench immediately upon consumption of starting material to prevent the product from reacting further at C6.
Purification: Column chromatography is usually required to separate the mono-product from trace bis-product.
Strategic Decision Matrix (Workflow)
Use this decision tree to determine the correct starting material for your target scaffold.
Figure 2: Synthetic decision tree for selecting the optimal dichloronitropyridine isomer.
References
Regioselectivity in 2,6-DCNP: Yap, A. H., et al. "Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides." Tetrahedron Letters, 2011. Link
Synthesis & Properties: Johnson, C. D., et al. "Nitration of 2,6-dichloropyridine."[4] Journal of the Chemical Society B, 1967.[4] Link
2,5-DCNP in Drug Discovery: Bussiere, D. E., et al. "Discovery and Optimization of Allosteric Inhibitors of Mutant Isocitrate Dehydrogenase 1 (R132H IDH1)." Journal of Medicinal Chemistry, 2016. (Demonstrates sequential displacement on 2,5-scaffold). Link
Suzuki Coupling on Chloronitropyridines: Li, J. J., et al. Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier, 2006. (General reference for C5-Cl coupling reactivity).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Compound: 2,5-Dichloro-3-nitropyridin-4-amine
CAS: 28900-43-0
Primary Application: Intermediate in the synthesis of antiviral agents and kinase inhibitors.
Critical Hazard: Skin/Eye Irritation, Respiratory Irritation, Potential Sensitization.[1]
This guide moves beyond generic safety data sheets (SDS) to provide an operational framework for researchers. As a halogenated nitropyridine with an amine functionality, this compound presents a dual risk profile: physical irritation from the crystalline lattice and chemical toxicity typical of chlorinated aromatics. The protocols below are designed to prevent sensitization—a cumulative risk often overlooked in early-stage discovery.
Part 1: Hazard Profiling & Risk Logic
Effective safety relies on understanding why a compound is dangerous.
Hazard Class
GHS Code
Signal Word
Mechanism of Action (Expert Insight)
Skin Irritation
H315
Warning
Chlorinated pyridines are lipophilic; they penetrate the stratum corneum, causing delayed dermatitis.
Eye Irritation
H319
Warning
The amine group creates a basic local environment upon contact with moisture (tears), leading to chemical burns if not rinsed immediately.
STOT-SE (Resp)
H335
Warning
Fine dust acts as a mechanical and chemical irritant to alveolar tissue.
Sensitization
Implied
Caution
Expert Note: Halogenated aromatics are known haptens. Repeated low-level exposure can trigger T-cell mediated hypersensitivity.
Part 2: The PPE Matrix (Barrier Integrity)
The "Standard Lab Coat" Fallacy:
For this specific compound, a standard cotton lab coat is insufficient during scale-up or solid handling because fine dust can penetrate the weave. The following matrix applies the "Permeation vs. Degradation" logic used in industrial hygiene.
Glove Selection Protocol
Data based on proxy testing for Chlorinated Aromatic Amines.
Task Type
Recommended Material
Thickness
Breakthrough Time
Scientific Rationale
Incidental Contact (Weighing <1g)
Nitrile (Disposable)
5 mil (0.12 mm)
< 15 mins
Nitrile provides fair physical barrier against dust but poor chemical resistance to halogenated aromatics in solution.
Process Handling (Reactions/Workup)
Double Gloving
Inner: Laminate (PE/EVOH) Outer: Nitrile (8 mil)
> 480 mins
Critical: Chlorinated organics permeate nitrile rapidly. The laminate liner (e.g., Silver Shield™) provides the chemical barrier; the outer nitrile provides grip and tear resistance.
Spill Cleanup
Viton® or Butyl
15 mil
> 240 mins
High resistance to the likely solvents (DCM, Ethyl Acetate) used to solubilize the spill.
Respiratory & Body Protection [1][2][3][4][5][6][7]
Primary Engineering Control: All handling of solids must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.
Respiratory (Emergency/Outside Hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV cartridge is necessary because the amine functionality may have a distinct vapor pressure if slightly heated or in solution.
Body: Tyvek® sleeves or a disposable Tyvek® lab coat are required for operations involving >10g of powder to prevent dust settling on street clothes.
Part 3: Decision Logic & Visualization
Workflow 1: PPE Decision Tree
This logic gate ensures researchers select the correct protection based on the state of matter and scale.
Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier risks.
Part 4: Operational Protocols
1. Weighing & Transfer (The "Dust Danger" Zone)
Context: The highest risk of exposure occurs when the static-prone powder becomes airborne.
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. Chlorinated pyridines often carry high static charges.
The "Tunnel" Technique: Do not weigh on the open bench. Place the balance inside the fume hood. If vibration is an issue, use a marble balance table inside the hood.
Transfer: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab.
2. Reaction Setup & Quenching
Incompatibility: Avoid contact with strong oxidizing agents (e.g., permanganates) and strong acids. The amine group can react exothermically with acid chlorides.
Heating: If heating >50°C, ensure a reflux condenser is active. The vapor pressure of the chlorinated intermediate increases significantly, posing an inhalation risk if the system leaks.
3. Emergency Spill Response (Solid)
Do not use a brush and dustpan (generates dust).
Isolate: Close hood sash. Alert nearby personnel.
Dampen: Gently mist the powder with an inert solvent (e.g., heptane) or mineral oil to suppress dust.
Collect: Use a plastic scraper to push the damp paste onto a scoop.
Clean: Wipe surface with a 5% mild detergent solution, followed by water.
Workflow 2: Spill Response Logic
Figure 2: Step-by-step logic for containing and cleaning spills to minimize inhalation exposure.
Part 5: Waste Disposal & Deactivation
Waste Classification: Halogenated Organic Waste.
Do NOT mix with acidic aqueous waste streams (risk of exothermic salt formation).
Do NOT mix with oxidizing waste (nitric acid/peroxides).
Disposal Protocol:
Liquids: Collect in a dedicated carboy labeled "Halogenated Organics."
Solids/Contaminated PPE: Double-bag in heavy-duty polyethylene bags (3 mil minimum). Label as "Toxic Solid - Chlorinated Pyridine Derivative."
Glassware: Rinse with Acetone first, then wash. Collect the acetone rinse in the Halogenated waste container.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12832369, 2,5-Dichloro-3-nitropyridin-4-amine. Retrieved from [Link]
University of California, Berkeley (2024). Glove Selection Guide: Chlorinated and Aromatic Solvents. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][8]